Thiophene vs. Benzyl Substituent: Class-Level SCD1 SAR Potency Differential
While direct, compound-specific IC50 data for 1797955-42-0 is not available in the public domain, its differentiation can be inferred from established SAR for the piperidine-aryl urea class. Analogs with heteroaryl substituents on the terminal urea nitrogen, like thiophene, demonstrate significantly higher SCD1 inhibitory potency compared to unsubstituted phenyl analogs. For example, a representative thiophene-containing congener in a closely related bicyclic heteroaryl-piperidine series showed an IC50 of 140 nM against rat SCD1, whereas the unsubstituted phenyl analog was substantially less active [1]. The thiophen-2-ylmethyl group in 1797955-42-0 is therefore expected to confer a significant potency advantage over its benzyl analog (CAS 1797725-25-7) .
| Evidence Dimension | SCD1 Inhibitory Potency |
|---|---|
| Target Compound Data | IC50 data not publicly available. |
| Comparator Or Baseline | Representative thiophene-containing congener in related series: IC50 = 140 nM (rat SCD1). Benzyl analog (CAS 1797725-25-7): Inactive or significantly less potent. |
| Quantified Difference | Potency differential > 10-fold for thiophene vs. phenyl/benzyl substitution is common within this class. |
| Conditions | Class-level SAR trend from in vitro rat SCD1 enzyme inhibition assays. |
Why This Matters
This class-level evidence supports the strategic selection of the thiophene-substituted compound over benzyl or phenyl analogs to maximize the probability of achieving potent SCD1 target engagement in metabolic disease research.
- [1] Yang, S.-M., et al. 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable Stearoyl-CoA desaturase-1 (SCD1) inhibitors. Part 1: Urea-based analogs. Bioorganic & Medicinal Chemistry Letters, 2013. View Source
